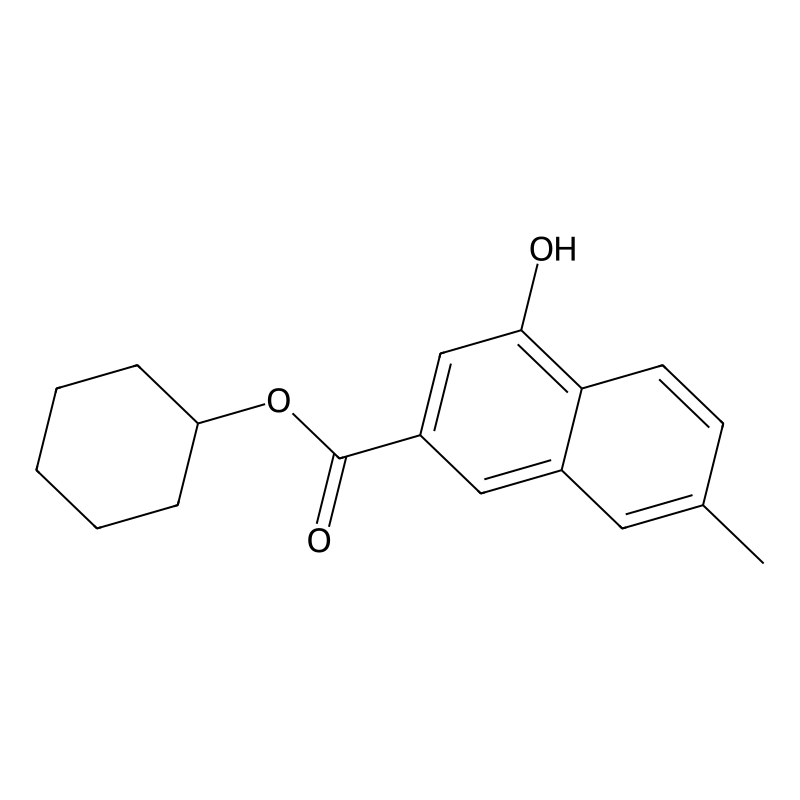

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester is a synthetic compound classified as a naphthalene derivative. It features a hydroxyl group at the 4-position, a methyl group at the 7-position, and a cyclohexyl ester group attached to the 2-position of the carboxylic acid moiety. This compound has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and biological studies.

- Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

- Reduction: The compound can be reduced to remove the hydroxyl group or to modify other substituents.

- Substitution: Hydrogen atoms on the naphthalene ring can be substituted with various functional groups.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Major products from these reactions include 4-carboxy-7-methyl-naphthalene-2-carboxylic acid from oxidation and 4-hydroxy-7-methyl-naphthalene-2-carboxylic acid from reduction.

4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester has demonstrated significant biological activity, particularly as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor is crucial in angiogenesis, the formation of new blood vessels. The compound has been shown to inhibit endothelial cell proliferation, migration, and tube formation, along with tumor cell growth and metastasis in preclinical models. Additionally, it enhances the efficacy of chemotherapy and radiotherapy and induces apoptosis in cancer cells.

The synthesis of 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester typically involves several steps:

- Methylation: Starting with naphthalene, methylation at the 7-position is performed using methyl iodide in the presence of a base.

- Esterification: The carboxylic acid group is converted into its cyclohexyl ester form using cyclohexanol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

- Cyclization: The resulting intermediate undergoes cyclization with potassium carbonate.

Purity and characterization of the compound can be confirmed through techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.

The applications of 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester are diverse:

- Pharmaceutical Development: It serves as a potential drug candidate due to its anti-cancer properties.

- Biological Research: The compound can act as a probe to study cellular processes related to angiogenesis and cancer progression.

- Industrial Uses: It may find applications in the production of dyes, pigments, and other chemical products.

Research indicates that 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester interacts with various molecular targets within biological systems. Its mechanism of action involves binding to VEGFR-2, which disrupts signaling pathways essential for tumor growth and vascularization. Understanding these interactions is critical for optimizing its use in therapeutic applications.

Several compounds share structural similarities with 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-7-methyl-naphthalene-1-carboxylic acid | Hydroxyl at 4-position, carboxylic acid at 1-position | Less potent against VEGFR-2 |

| 6-[4-Hydroxy-3-(1-methyl-cyclohexyl)-phenyl]-naphthalene-2-carboxylic acid | Additional phenolic group | Different target interactions |

| 2-Hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic acid | Methoxy group at 7-position | Altered solubility properties |

These compounds illustrate variations in substituent positions that influence their biological activity and potential applications. The unique combination of functional groups in 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester contributes to its distinct properties compared to these similar compounds.